6-(bromomethyl)-1,3-oxazinan-2-one
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Overview
Description
6-(bromomethyl)-1,3-oxazinan-2-one is an organic compound that belongs to the class of oxazinanes. This compound is characterized by the presence of a bromomethyl group attached to the oxazinan-2-one ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-1,3-oxazinan-2-one typically involves the bromination of a precursor compound. One common method is the radical bromination of a methyl-substituted oxazinan-2-one using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as carbon tetrachloride or chloroform, with the presence of a radical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) to facilitate the formation of bromine radicals .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and improved yields. The use of photochemical reactors for visible-light-induced bromination has also been explored to enhance the efficiency and selectivity of the bromination process .
Chemical Reactions Analysis
Types of Reactions
6-(bromomethyl)-1,3-oxazinan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted oxazinan-2-one derivatives.
Oxidation Reactions: The compound can be oxidized to form oxazinan-2-one derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromomethyl group can yield methyl-substituted oxazinan-2-one.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 6-(azidomethyl)-1,3-oxazinan-2-one, while oxidation with potassium permanganate can produce this compound derivatives with higher oxidation states .
Scientific Research Applications
6-(bromomethyl)-1,3-oxazinan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving brominated compounds.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 6-(bromomethyl)-1,3-oxazinan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the oxazinan-2-one ring. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
6-(chloromethyl)-1,3-oxazinan-2-one: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
6-(iodomethyl)-1,3-oxazinan-2-one: Contains an iodomethyl group, which exhibits different reactivity compared to the bromomethyl group.
6-(methyl)-1,3-oxazinan-2-one: Lacks the halogen substituent, resulting in different chemical properties and reactivity.
Uniqueness
6-(bromomethyl)-1,3-oxazinan-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. The bromine atom’s size and electronegativity influence the compound’s behavior in nucleophilic substitution and other reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
1522241-39-9 |
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Molecular Formula |
C5H8BrNO2 |
Molecular Weight |
194.03 g/mol |
IUPAC Name |
6-(bromomethyl)-1,3-oxazinan-2-one |
InChI |
InChI=1S/C5H8BrNO2/c6-3-4-1-2-7-5(8)9-4/h4H,1-3H2,(H,7,8) |
InChI Key |
AUYSFXXGAYXMBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)OC1CBr |
Purity |
95 |
Origin of Product |
United States |
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